Ethyl 6-(2-ethoxyphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
Overview
Description
Ethyl 6-(2-ethoxyphenyl)-4-phenyl-2
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have focused on synthesizing various derivatives of dihydropyrimidines, exploring their crystal structure and spectroscopic characteristics. The compound under discussion belongs to a class of chemicals synthesized via multicomponent reactions, including the Biginelli reaction, which is a method for preparing dihydropyrimidine derivatives. These compounds have been analyzed using techniques such as FT-IR, NMR, and X-ray crystallography to elucidate their molecular structure and conformational properties (Begum & Vasundhara, 2009; Sherif et al., 1993).
Biological Activities
A significant area of application for these compounds is in the exploration of their biological activities. Research has indicated potential antimicrobial, antifungal, and antibacterial properties. Some studies have demonstrated specific compounds within this class to exhibit potent antibacterial activity and equipotent antifungal activity when compared with standard drugs. The mode of action and binding interactions of these compounds have also been predicted through enzyme assay studies and molecular docking studies (Tiwari et al., 2018). Additionally, certain derivatives have shown to possess antioxidant and antimicrobial activities, further highlighting the therapeutic potential of these compounds (Youssef & Amin, 2012).
Properties
IUPAC Name |
ethyl 4-(2-ethoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-3-25-16-13-9-8-12-15(16)19-17(20(24)26-4-2)18(22-21(27)23-19)14-10-6-5-7-11-14/h5-13,19H,3-4H2,1-2H3,(H2,22,23,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZFWIQPJAORKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC(=S)N2)C3=CC=CC=C3)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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